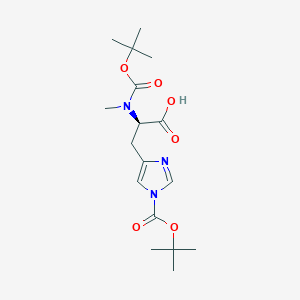

Boc-N-Me-D-His(Boc)-OH

Description

Properties

Molecular Formula |

C17H27N3O6 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |

InChI |

InChI=1S/C17H27N3O6/c1-16(2,3)25-14(23)19(7)12(13(21)22)8-11-9-20(10-18-11)15(24)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,21,22)/t12-/m1/s1 |

InChI Key |

OMDHNZXOCLBECO-GFCCVEGCSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)C[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Solubility of Boc-N-Me-D-His(Boc)-OH in DMF and DCM

Executive Summary

Boc-N-Me-D-His(Boc)-OH exhibits high solubility in both Dimethylformamide (DMF) and Dichloromethane (DCM) .[1][2][3]

Unlike standard amino acids which may rely on hydrogen bonding networks for crystal lattice stability, the N-methylation of the alpha-amine combined with the dual tert-butyloxycarbonyl (Boc) protection renders this molecule highly lipophilic and significantly disrupts intermolecular hydrogen bonding.[1][2] Consequently, it often presents as a viscous oil or amorphous foam rather than a crystalline solid, facilitating rapid dissolution in organic solvents.[1][2][3]

Operational Recommendation:

-

Primary Solvent: DMF is the preferred solvent for coupling reactions due to its polarity and ability to suppress aggregation during the acylation of sterically hindered N-methylated residues.

-

Secondary Solvent: DCM is excellent for initial dissolution or resin swelling but should be used as a co-solvent rather than the primary coupling medium to avoid precipitation of coupling reagents (e.g., HBTU/HATU) at high concentrations.[3]

Physicochemical Profile & Solubility Logic

To understand the solubility behavior of this specific derivative, we must analyze its structural components.[1] The solubility is governed by the interplay between the hydrophobic protecting groups and the modified backbone.

| Structural Component | Effect on Solubility |

| D-Histidine Backbone | Enantiomers (D vs L) possess identical solubility profiles in achiral solvents (DMF/DCM).[1][2][3] Data for L-isomers is directly applicable.[1][2][3] |

| N-Methyl Group | Major Solubility Enhancer. Removes the H-bond donor from the |

| Increases lipophilicity; promotes solubility in DCM, DMF, and THF.[1][2][3] | |

| Im-Boc (Side Chain) | Masks the polar imidazole ring, preventing H-bonding and significantly increasing solubility in non-polar solvents like DCM.[1][2][3] |

Solubility Mechanism Diagram

Figure 1: Structural features driving the high solubility profile of Boc-N-Me-D-His(Boc)-OH.

Solvent Compatibility Matrix

The following table summarizes the operational parameters for dissolving Boc-N-Me-D-His(Boc)-OH in standard SPPS workflows.

| Solvent | Solubility Rating | Max Conc. (Est.)[1][2][3][4] | Application Context |

| DMF (Anhydrous) | Excellent | > 0.5 M | Standard Coupling. Ideal for dissolving the amino acid and coupling reagents (HATU, DIC).[1][2][3] Maintains peptide chain solvation.[1][2][3] |

| DCM (Anhydrous) | Excellent | > 0.5 M | Resin Loading / Pre-activation. Useful for dissolving the stock.[1][2][3] Can be used for symmetric anhydride formation using DIC.[1][2][3] |

| NMP | Excellent | > 0.5 M | Difficult Couplings. Alternative to DMF; higher boiling point and better solvation of aggregated peptides.[1][2][3] |

| Water/Ether | Insoluble | < 0.1 mg/mL | Precipitation. Used to crash out the peptide after global deprotection (ether) or during workup (water).[1][2][3] |

Operational Protocol: Dissolution for SPPS

N-methylated amino acids are sterically hindered.[1][2][3] While soluble, they require specific handling to ensure efficient coupling.[1][2][3] The following protocol ensures complete dissolution and activation.

Protocol Workflow

Figure 2: Optimized dissolution and activation workflow for hindered amino acids.

Step-by-Step Methodology

-

Weighing: Weigh the required amount of Boc-N-Me-D-His(Boc)-OH.

-

Initial Dissolution (Optional DCM Step):

-

Primary Solvation:

-

Activation:

Critical Application Notes

A. Coupling Difficulty (Steric Hindrance)

Solubility is not the bottleneck; steric hindrance is.[2][3] The N-methyl group on the D-His and the potential N-methyl on the growing peptide chain create a massive steric clash.[1][2]

-

Recommendation: Use high-efficiency coupling reagents like HATU , PyAOP , or COMU .[1][2][3] Standard HBTU/DIC is often insufficient.[1][2][3]

-

Double Coupling: Perform double coupling cycles automatically for this residue.

B. Epimerization Risk

Histidine derivatives are prone to racemization via the imidazole ring.[1][2][3]

-

Mitigation: The side-chain Boc group on the imidazole (Im-Boc) is electron-withdrawing, which significantly reduces the basicity of the imidazole nitrogen and suppresses racemization compared to Trt-protected His [3].[1] However, always keep the activation time (time between adding base and adding to resin) under 2 minutes.[3]

C. Stability of Solutions

Boc-N-Me-D-His(Boc)-OH in DMF is stable for at least 24 hours at room temperature.[1][2][3] However, once the base (DIEA) is added, the solution should be used immediately.[1]

References

-

Isidro-Llobet, A., et al. (2009).[1][2][3] "Amino Acid-Protecting Groups."[1][2][3][4][5][6][7][8] Chemical Reviews, 109(6), 2455–2504.[1][2][3]

-

Biron, E., et al. (2006).[1][2][3] "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science, 12(3), 213-219.[1][2][3]

-

Mergler, M., et al. (2001).[1][2][3] "The Aspartimide Problem in Fmoc-based SPPS. Part I." Journal of Peptide Science, 7(9), 502–510.[1][2][3] (Context on Boc vs Trt stability).

-

BenchChem. (2025).[1][2][3][5] "Boc-His(Boc)-OH Physical Properties." (General solubility data for the non-methylated parent).

Sources

- 1. Boc-His-OH | CAS:17791-52-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Fmoc-His(Boc)-OH | C26H27N3O6 | CID 11123631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boc-His(Boc)-OH | C16H25N3O6 | CID 7023100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chempep.com [chempep.com]

- 7. m.youtube.com [m.youtube.com]

- 8. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Labyrinth of Steric Hindrance and Side Reactions: A Technical Guide to the Solid-Phase Synthesis of Peptides Containing Boc-N-Me-D-His(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery, offering pathways to enhanced potency, stability, and bioavailability. Among these, N-methylated amino acids are of particular interest for their ability to confer proteolytic resistance and modulate conformation. However, their inclusion, especially that of the sterically demanding and functionally complex Boc-N-Me-D-His(Boc)-OH, presents a significant set of challenges in solid-phase peptide synthesis (SPPS). This guide, grounded in established chemical principles and field-proven strategies, provides an in-depth exploration of the stability of Boc-N-Me-D-His(Boc)-OH and a comprehensive set of protocols to ensure its successful incorporation into target peptides.

The Triad of Challenges: N-Methylation, D-Configuration, and Histidine's Imidazole Group

The successful integration of Boc-N-Me-D-His(Boc)-OH into a growing peptide chain requires a nuanced understanding of the three structural features that define its reactivity: the Nα-methyl group, the D-stereochemistry, and the Boc-protected imidazole side chain.

-

Nα-Methylation and the Specter of Steric Hindrance: The presence of a methyl group on the alpha-amino nitrogen dramatically increases the steric bulk around the reactive center.[1] This physical shield impedes the approach of the activated carboxyl group of the incoming amino acid, leading to sluggish and often incomplete coupling reactions.[2] Inefficient acylation not only reduces the yield of the desired peptide but also increases the probability of deletion sequences, where the N-methylated residue is skipped altogether.[1]

-

Diketopiperazine Formation: An Insidious Side Reaction: N-methylated amino acids are notoriously prone to promoting the formation of diketopiperazines (DKPs), stable six-membered cyclic dipeptides.[3][4] This intramolecular cyclization occurs after the deprotection of the Nα-Boc group of the N-methylated residue, leading to the cleavage of the dipeptide from the resin and termination of the growing peptide chain.[5] The cis-amide bond conformation favored by N-methylated residues further facilitates this undesirable cyclization.[5]

-

Histidine's Imidazole Moiety: A Double-Edged Sword: The imidazole side chain of histidine, while crucial for the biological activity of many peptides, is a source of multiple synthetic complications. Its basic nitrogen can catalyze racemization at the α-carbon during activation.[6] The use of a Boc protecting group on the imidazole nitrogen (Nim-Boc) is a well-established strategy to mitigate this by reducing the basicity of the imidazole ring through the electron-withdrawing effect of the urethane group.[7]

Strategic Approaches to a Successful Synthesis

A successful synthesis involving Boc-N-Me-D-His(Boc)-OH hinges on a multi-pronged strategy that addresses each of the aforementioned challenges. This involves the judicious selection of coupling reagents, optimization of reaction conditions, and a keen awareness of potential side reactions.

Taming Steric Hindrance: The Choice of Coupling Reagent

Standard carbodiimide-based coupling reagents like DCC and DIC are often insufficient to overcome the steric hindrance of N-methylated amino acids. More potent activating agents are required to drive the reaction to completion. Phosphonium and aminium salts have demonstrated superior efficacy in these challenging couplings.

| Coupling Reagent | Class | Advantages for N-Methylated Residues | Considerations |

| HBTU/HOBt | Aminium Salt | Commonly used, but may be less effective for highly hindered couplings. | Can be prone to side reactions with histidine. |

| HATU/HOAt | Aminium Salt | Highly effective for sterically hindered couplings due to the formation of a more reactive activated ester.[8] | More expensive than HBTU. |

| PyAOP/PyBOP | Phosphonium Salt | Among the most effective reagents for coupling N-methylated amino acids, demonstrating high yields.[3][9] | Byproducts can be more difficult to remove. |

Recommendation: For the coupling of Boc-N-Me-D-His(Boc)-OH, HATU or PyAOP are the recommended coupling reagents due to their demonstrated efficacy in overcoming the steric hindrance associated with N-methylated amino acids.[3][8]

Optimized Coupling Protocol for Boc-N-Me-D-His(Boc)-OH

This protocol is designed for manual Boc-SPPS and can be adapted for automated synthesizers.

1. Resin Preparation:

- Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by washes with dimethylformamide (DMF).

2. Nα-Boc Deprotection:

- Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.[10]

- Drain and repeat the 50% TFA/DCM treatment for 20-30 minutes.[10]

- Wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and DMF (3x).

3. Neutralization:

- Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF for 2 minutes (2x).

- Wash the resin with DMF (3x).

4. Coupling:

- In a separate vessel, pre-activate Boc-N-Me-D-His(Boc)-OH (3 equivalents) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.

- Add the activated amino acid solution to the resin.

- Allow the coupling reaction to proceed for 2-4 hours at room temperature. The reaction can be monitored using the bromophenol blue test, as the Kaiser test is not reliable for secondary amines.[1]

5. Washing:

- Wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (2x).

6. Capping (Optional but Recommended):

- To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

Mitigating Diketopiperazine (DKP) Formation

Several strategies can be employed to minimize the risk of DKP formation:

-

Choice of the Preceding Amino Acid: Incorporating a bulky amino acid immediately before the N-methylated residue can sterically disfavor the cyclization reaction.

-

Use of 2-Chlorotrityl Chloride Resin: For peptides where the N-methylated residue is near the C-terminus, using a highly sterically hindered resin like 2-chlorotrityl chloride can inhibit DKP formation.

-

Immediate Coupling after Deprotection: Minimizing the time the deprotected N-terminal secondary amine is exposed before the next coupling step can reduce the opportunity for intramolecular cyclization.

Visualizing the Critical Pathways

To further elucidate the key transformations and potential pitfalls in the synthesis, the following diagrams illustrate the intended coupling reaction and the competing DKP side reaction.

Caption: Desired acylation pathway for Boc-N-Me-D-His(Boc)-OH.

Caption: Undesired Diketopiperazine (DKP) formation pathway.

Stability of the Imidazole Boc Protecting Group

A critical consideration in Boc-SPPS is the stability of side-chain protecting groups to the repeated TFA treatments required for Nα-Boc removal. The Nim-Boc group on the histidine side chain is also acid-labile. While it is generally more stable than the Nα-Boc group, some premature cleavage can occur during prolonged or repeated exposure to 50% TFA.[11] However, for the synthesis of most peptides of moderate length, the Nim-Boc group offers sufficient stability to prevent significant side reactions at the imidazole nitrogen. It is important to adhere to the recommended deprotection times to minimize this risk.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and all remaining protecting groups, including the Nim-Boc group, must be removed. This is typically achieved using a strong acid cocktail, most commonly anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[12] These strong acids will cleave the peptide from the resin and remove the Nim-Boc and any other acid-labile side-chain protecting groups. The cleavage cocktail should also contain scavengers, such as anisole or thioanisole, to trap the reactive carbocations generated during the deprotection process and prevent side reactions with sensitive amino acids like tryptophan and methionine.

Conclusion

The incorporation of Boc-N-Me-D-His(Boc)-OH into synthetic peptides is a challenging yet achievable endeavor. Success lies in a proactive approach that anticipates and addresses the inherent difficulties of steric hindrance and side reactions. By selecting highly effective coupling reagents such as HATU or PyAOP, optimizing reaction conditions, and employing strategies to mitigate diketopiperazine formation, researchers can harness the unique properties of this valuable building block to advance the frontiers of peptide-based therapeutics.

References

-

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are produced, enabling the efficient assembly of complex molecules outside of living organisms. This technique relies on anchoring the growing peptide chain to an insoluble resin support, allowing for easy separation of reagents and by-products through simple washing steps. 13

-

Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

-

Góngora-Benítez, M., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11973-11982. [Link]

-

CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]

-

Fields, G. B. (2015). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PMC. [Link]

-

Kates, S. A., et al. (1998). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. [Link]

-

CEM Corporation. (n.d.). Unparalleled Solid Phase Peptide Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Kent, S. B. H., et al. (2018). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 115(32), 8115-8120. [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(23), 8879-8882. [Link]

-

Katritzky, A. R., et al. (2008). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 73(19), 7532-7542. [Link]

-

Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

Wipf, P., et al. (2020). N(π)-2-Naphthylmethoxymethyl-Protected Histidines: Scalable, Racemization-Free Building Blocks for Peptide Synthesis. Organic Process Research & Development, 24(3), 405-412. [Link]

-

CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

-

National Institutes of Health. (2025). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. [Link]

-

AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

-

AAPPTec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

-

Albericio, F., et al. (2025). Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. ResearchGate. [Link]

-

Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-515. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

National Institutes of Health. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. [Link]

-

Bode, J. W. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. [Link]

-

ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]

-

MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 3. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. chempep.com [chempep.com]

- 11. peptide.com [peptide.com]

- 12. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 13. nbinno.com [nbinno.com]

Executive Summary: The Convergence of Chirality and Alkylation

Title: N-Methylated D-Histidine: A Strategic Moiety for Next-Generation Peptidomimetics[1]

In the landscape of modern drug discovery, peptides occupy a "Goldilocks" zone between small molecules and biologics—offering high potency and selectivity but suffering from poor pharmacokinetic (PK) profiles.[1] The incorporation of

This guide dissects the utility of

Physicochemical Mechanics: Why -Me-D-His?

The efficacy of

The "Double-Lock" Mechanism against Proteolysis

Proteases (e.g., trypsin, chymotrypsin) have evolved active sites that recognize the specific spatial arrangement of L-amino acid side chains and the hydrogen-bonding capability of the amide backbone.[1]

-

Chiral Evasion: The D-configuration reorients the imidazole side chain into a spatial sector (

regions of the Ramachandran plot) that steric clashes with the S1 binding pocket of most mammalian proteases.[1] -

Backbone Masking:

-methylation removes the hydrogen bond donor (NH), preventing the formation of the critical tetrahedral intermediate required for amide bond hydrolysis.[1]

Conformational Restriction and Membrane Permeability

-methylation introduces severe steric hindrance between theVisualization: Proteolytic Evasion Pathway

The following diagram illustrates how

Caption: Mechanistic divergence of N-Me-D-His preventing protease complex formation via steric exclusion and H-bond removal.[1]

Synthesis Strategy: Overcoming Steric Bulk

Synthesizing peptides containing

The Gold Standard: On-Resin Mitsunobu-Fukuyama Reaction We recommend the o-NBS (ortho-nitrobenzenesulfonyl) strategy for site-specific N-methylation directly on the solid phase.[1] This method is superior to using expensive, pre-methylated building blocks because it allows for the modification of any D-His residue during the synthesis flow.[1]

Synthesis Workflow Diagram

Caption: On-resin N-methylation workflow using the Fukuyama-Mitsunobu strategy to generate N-Me-D-His.

Experimental Protocol: Site-Specific N-Methylation of D-Histidine[1]

Objective: Introduce an

Materials:

-

Resin-bound peptide with N-terminal Fmoc-D-His(Trt)-OH (Fmoc removed).[1]

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl).[1]

-

Triphenylphosphine (PPh

).[1] -

Diisopropyl azodicarboxylate (DIAD).[1]

-

Methanol (anhydrous).[1]

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]

Protocol Steps:

-

Sulfonylation (Activation):

-

N-Methylation (Mitsunobu Conditions):

-

Desulfonylation (Deprotection):

-

Coupling the Next Amino Acid:

-

Coupling to a secondary amine (

-Me) is difficult.[1] -

Use HATU (5 eq) / HOAt (5 eq) / DIEA (10 eq) .

-

Perform double coupling (2 x 2 hours) or use microwave assistance (75°C, 10 min).

-

Applications & Case Studies

Antimicrobial Peptides (AMPs)

In the development of AMPs, cationic amphipathicity is key.[1] However, standard L-His residues are rapidly degraded in serum.[1]

-

Data Insight: Replacing central L-His residues with

-Me-D-His in the model peptide TA4 resulted in a 3.5-fold increase in serum half-life (

GPCR Ligand Optimization

For G-Protein Coupled Receptors (e.g., Ghrelin or MC4R agonists), the histidine imidazole ring often participates in critical hydrogen bonding (e.g., with Asp/Glu in the receptor pocket).[1]

-

Application: Introducing

-Me-D-His locks the backbone into a specific conformation that can selectively prefer the active receptor state (agonist) over the inactive state, or vice versa.[1] The methyl group can also fill hydrophobic pockets in the receptor that are inaccessible to the native proton.[1]

Comparative Data: Stability vs. Potency

| Modification | Serum Stability ( | Receptor Affinity ( | Membrane Permeability ( |

| L-His (Native) | ~15 min | 1.2 nM | Low |

| D-His | ~120 min | 45 nM (Loss of fit) | Low |

| ~45 min | 5.0 nM | Medium | |

| >240 min | 2.8 nM (Restored) | High |

Table 1: Theoretical comparison of Histidine modifications in a model GPCR peptide ligand. Note how N-Me-D-His recovers affinity lost by D-His alone due to hydrophobic compensation and conformational locking.[1]

References

-

D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides. Source: National Institutes of Health (NIH) / PMC.[1] URL:[Link][1]

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. Source: MDPI / Molecules.[1] URL:[Link][1]

-

Conformationally Constrained Histidines in the Design of Peptidomimetics. Source: National Institutes of Health (NIH) / PMC.[1] URL:[Link]

-

Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Source: ACS Publications / Journal of Organic Chemistry.[1] URL:[Link][1]

Sources

An In-Depth Technical Guide to Enhancing Peptide Half-Life Using Boc-N-Me-D-His(Boc)-OH

For researchers, scientists, and drug development professionals, the fleeting in-vivo stability of peptide therapeutics presents a significant hurdle. Rapid clearance by endogenous proteases severely limits their therapeutic window and overall efficacy. This guide provides a deep dive into a powerful chemical modification strategy—the incorporation of N-α-methylated, D-configured histidine residues, specifically using Boc-N-Me-D-His(Boc)-OH, to dramatically extend peptide half-life. We will explore the underlying mechanisms, provide actionable experimental protocols, and present quantitative data to validate this approach.

The Challenge of Proteolytic Degradation in Peptide Therapeutics

Peptides offer high specificity and low toxicity, making them attractive drug candidates. However, their application is often stymied by their susceptibility to proteolysis. Endogenous proteases, such as trypsin and chymotrypsin, are highly efficient at recognizing and cleaving peptide bonds composed of natural L-amino acids. This enzymatic degradation leads to rapid clearance from circulation, often resulting in half-lives of mere minutes. To overcome this, medicinal chemists employ various strategies, including the introduction of non-natural amino acids, to render the peptide backbone unrecognizable to these enzymes.

The Triple-Action Shield: Deconstructing Boc-N-Me-D-His(Boc)-OH

The synthetic amino acid derivative, Boc-N-Me-D-His(Boc)-OH, is a strategic building block designed to confer robust proteolytic resistance. Its efficacy stems from three key chemical modifications:

-

D-Configuration: Proteases are highly stereospecific enzymes, evolved to recognize and bind to L-amino acids.[1] The incorporation of a D-histidine, the mirror image of the natural L-histidine, creates a stereochemical barrier that prevents the peptide from fitting into the active site of most common proteases.[1] This fundamental disruption of enzyme-substrate recognition is a cornerstone of enhancing peptide stability.

-

N-α-Methylation: The addition of a methyl group to the amide nitrogen of the peptide backbone introduces significant steric hindrance. This modification physically blocks the approach of the protease and disrupts the hydrogen-bonding patterns essential for the formation of the enzyme-substrate complex. Even a single N-methyl substitution can increase protease resistance by a staggering 72 to over 1000-fold.[2]

-

Dual Boc Protection: The tert-butyloxycarbonyl (Boc) groups on both the alpha-amino group (Nα) and the imidazole side chain (Nτ) are crucial for the practical application of this amino acid in Solid-Phase Peptide Synthesis (SPPS). The Nα-Boc group serves as a temporary protecting group for the amino terminus during peptide chain elongation, while the Nτ-Boc group prevents undesirable side reactions involving the nucleophilic imidazole ring of histidine and minimizes the risk of racemization during the coupling step.[3][4]

The synergistic effect of these three modifications provides a powerful, localized "shield" against enzymatic attack at the histidine position, significantly contributing to the overall stability of the peptide.

Mechanism of Protease Resistance

The following diagram illustrates how N-methylation and D-configuration disrupt the normal function of a serine protease.

Caption: Mechanism of proteolytic resistance.

Quantitative Impact on Peptide Half-Life

The incorporation of N-methylated amino acids and D-amino acids has a quantifiable and dramatic effect on peptide stability. The following table summarizes data from studies comparing the half-life of modified peptides to their non-methylated, L-amino acid counterparts.

| Peptide Sequence | Modification | Protease/Matrix | Half-Life (t½) of Unmodified Peptide | Half-Life (t½) of Modified Peptide | Fold Increase in Stability | Reference |

| DKLYWWEFL | N-Me-D (at P2 position) | Trypsin | ~2.5 min | 3 h | 72 | [2] |

| DKLYWWEFL | N-Me-K (at P1 position) | Trypsin | ~2.5 min | > 42 h | > 1000 | [2] |

| Ang(1-7) | N-terminal acetylation & C-terminal amidation | Not Specified | ~9 min | 135 min | 15 | [5] |

| VH434 | D-amino acid substitutions (VH445) | Not Specified | 1.16 h | 3.03 h | 2.6 | [5] |

Note: The data presented is from various studies and illustrates the general principle of stability enhancement. The exact fold increase for a specific peptide containing Boc-N-Me-D-His(Boc)-OH will be sequence-dependent and must be determined empirically.

Experimental Protocols

Incorporation of Boc-N-Me-D-His(Boc)-OH into a Peptide Sequence via Boc-SPPS

The coupling of N-methylated amino acids, especially those with bulky side-chain protecting groups like Boc-N-Me-D-His(Boc)-OH, requires optimized conditions to overcome steric hindrance and ensure high coupling efficiency.

Expertise & Experience: Standard coupling reagents like HBTU can be less effective for sterically hindered couplings. The use of more potent reagents like PyBroP or HATU is recommended. Furthermore, the di-Boc protection on histidine can be sensitive to prolonged exposure to acidic conditions used for Nα-Boc deprotection in subsequent cycles. Therefore, using neat (concentrated) TFA for a shorter duration is a self-validating system to ensure complete deprotection without premature side-chain deprotection.

Protocol:

-

Resin Preparation:

-

Swell the appropriate Boc-compatible resin (e.g., MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30 minutes, followed by washes with dimethylformamide (DMF).

-

-

Nα-Boc Deprotection:

-

Treat the resin-bound peptide with neat trifluoroacetic acid (TFA) for 2 x 1 minute.

-

Wash the resin thoroughly with DCM (3x) and DMF (3x).

-

Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in DMF for 2 x 2 minutes.

-

Wash the resin with DMF (5x).

-

-

Coupling of Boc-N-Me-D-His(Boc)-OH:

-

Activation Mixture: In a separate vessel, dissolve 3 equivalents of Boc-N-Me-D-His(Boc)-OH and 3 equivalents of HATU in DMF.

-

Add 6 equivalents of DIEA to the activation mixture and allow it to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activation mixture to the deprotected peptide-resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

Monitoring: Perform a Kaiser test or a similar colorimetric test to confirm the completion of the coupling. For N-methylated residues, a bromophenol blue test is more reliable.

-

-

Washing:

-

After complete coupling, wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

-

-

Chain Elongation:

-

Proceed to the next deprotection and coupling cycle for the subsequent amino acid in the sequence.

-

Workflow for SPPS Incorporation

Caption: SPPS cycle for Boc-N-Me-D-His(Boc)-OH.

In Vitro Plasma Stability Assay

This assay determines the half-life of a peptide in plasma, providing a direct measure of its stability against plasma proteases.

Trustworthiness: This protocol includes a time-zero (T=0) sample and a control compound with known stability. The T=0 sample, where the reaction is stopped immediately, serves as the baseline for 100% peptide integrity. The control compound validates the activity of the plasma enzymes, ensuring the assay is performing correctly.

Protocol:

-

Preparation:

-

Prepare a stock solution of the purified peptide in an appropriate solvent (e.g., DMSO) at a concentration of 1 mM.

-

Thaw frozen plasma (human, rat, or mouse) at 37°C. It is recommended to use pooled plasma from multiple donors.

-

Pre-warm the plasma to 37°C in a water bath.

-

-

Incubation:

-

Spike the peptide stock solution into the pre-warmed plasma to a final concentration of 1-10 µM. Ensure the final DMSO concentration is low (e.g., <1%) to avoid affecting enzyme activity.

-

Incubate the mixture at 37°C with gentle shaking.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.

-

For the T=0 sample, add the quenching solution immediately after adding the peptide to the plasma.

-

-

Reaction Quenching:

-

Immediately add the aliquot to a tube containing a quenching solution, typically 2-3 volumes of cold acetonitrile or methanol, often containing an internal standard for LC-MS/MS analysis. This precipitates the plasma proteins and stops all enzymatic activity.

-

Vortex the samples vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

-

Analysis:

-

Carefully collect the supernatant, which contains the remaining peptide.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the intact peptide.

-

-

Data Calculation:

-

Plot the percentage of remaining peptide against time.

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k, where 'k' is the elimination rate constant derived from the slope of the natural log of the concentration versus time plot.

-

Conclusion

The strategic incorporation of Boc-N-Me-D-His(Boc)-OH is a highly effective method for enhancing the proteolytic stability and, consequently, the in-vivo half-life of peptide therapeutics. The combined steric and stereochemical shielding provided by N-methylation and the D-configuration creates a formidable defense against enzymatic degradation. By leveraging the detailed synthesis and assay protocols provided in this guide, researchers can confidently apply this powerful tool to develop more robust and effective peptide-based drugs, ultimately accelerating the journey from the laboratory to the clinic.

References

-

CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

- Creighton, C. J., et al. (2015). A Boc SPPS-compatible linker for the synthesis of peptide o-aminoanilides. AWS.

- Di, L. (2015).

- Kudriavtsev, A. V. (2018, December 11). How to extend half-life of peptide?

- LifeTein. (2021, February 22).

- Mathur, D., Singh, S., Mehta, A., Agrawal, P., & Raghava, G. P. S. (2018). In silico approaches for predicting the half-life of natural and modified peptides in blood. PLoS ONE, 13(6), e0196829.

- MilliporeSigma. (n.d.). SYNTHESIS NOTES. Aapptec Peptides.

- Minor, D. L., & Kim, P. S. (1994). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. NIH.

- N/A. (n.d.). Hydrolysis of Methionine- and Histidine-Containing Peptides Promoted by Dinuclear Platinum(II) Complexes with Benzodiazines as Bridging Ligands. NIH.

- N/A. (n.d.). Slow Histidine H/D Exchange Protocol for Thermodynamic Analysis of Protein Folding and Stability using Mass Spectrometry. NIH.

- N/A. (2024, November 4).

- Royal Society of Chemistry. (n.d.).

- Singh, Y., et al. (2023). Histidine-Covalent Stapled Peptides Targeting hMcl-1.

- Thieme. (2014). 4 Synthesis of Peptides.

-

Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

-

Cyprotex. (n.d.). Plasma Stability. Retrieved from [Link]

- PEPlife. (2016). PEPlife: A Repository of the Half-life of Peptides.

- PEPlife2. (2025, May 16). PEPlife2: A Updated Repository of the Half-life of Peptides. bioRxiv.

-

Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]

-

ScienceDaily. (2017, July 17). New ligand extends the half-life of peptide drugs from minutes to days. Retrieved from [Link]

- e-Repositori UPF. (2020, December 25).

-

Evotec. (n.d.). Plasma Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

-

YouTube. (2014, December 13). Biochemistry | Protease Mechanisms [Part 1/3]. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro plasma stability assay of the lead cyclic peptide 15c and 16c.... Retrieved from [Link]

- NIH. (n.d.). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity.

- PLoS ONE. (n.d.).

-

Evotec. (n.d.). Plasma Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

- NIH. (n.d.).

- bioRxiv. (n.d.).

- Electronic Journal of Biotechnology. (n.d.).

Sources

Boc-N-Me-D-His(Boc)-OH supplier specifications and purity standards

Supplier Specifications, Purity Standards, and Critical Quality Attributes

Part 1: Executive Summary & Chemical Profile

Boc-N-Me-D-His(Boc)-OH (CAS: 2044710-77-0) is a specialized amino acid derivative used primarily in the synthesis of metabolically stable peptide therapeutics. The incorporation of N-methylation and D-stereochemistry confers resistance to proteolytic degradation, while the N

This guide establishes the "Gold Standard" specifications for sourcing this reagent, detailing the analytical protocols required to validate its purity and identity. Unlike standard amino acids, the N-methyl and D-isomer characteristics require rigorous chiral analysis to ensure the integrity of the final drug substance.

Chemical Identity Table

| Attribute | Specification |

| Chemical Name | |

| CAS Number | 2044710-77-0 |

| Molecular Formula | |

| Molecular Weight | 369.41 g/mol |

| Stereochemistry | D-isomer (R-configuration at |

| Protection |

Part 2: Supplier Specifications (The "Gold Standard")

When sourcing Boc-N-Me-D-His(Boc)-OH, researchers must demand a Certificate of Analysis (CoA) that meets the following stringent criteria. These specifications are designed to prevent downstream failure in Good Manufacturing Practice (GMP) or high-stakes research synthesis.

Table 1: Critical Quality Attributes (CQAs)

| Test Parameter | Acceptance Criteria | Method Principle |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Chemical Purity | ≥ 98.0% (Area %) | HPLC (C18, Gradient) |

| Chiral Purity | ≥ 99.0% ee (≤ 0.5% L-isomer) | Chiral HPLC / GC |

| Identity (MS) | Mass [M+H] | ESI-MS |

| Identity (NMR) | Conforms to structure | |

| Water Content | ≤ 2.0% | Karl Fischer (Coulometric) |

| Specific Rotation | Reported (Typically negative for D-isomer) | Polarimetry ( |

| Residual Solvents | Conform to ICH Q3C limits | GC-Headspace |

Part 3: Analytical Methodologies & Validation Protocols

Trust but verify. The following protocols are "self-validating," meaning they include internal checks (system suitability) to ensure the data is reliable.

3.1 Chemical Purity (RP-HPLC)

Objective: Quantify the main peak and identify impurities (e.g., mono-Boc derivatives, unmethylated His).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% TFA in Water (Milli-Q).

-

Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 215 nm (amide bond) and 254 nm (aromatic imidazole).

-

System Suitability: Tailing factor < 1.5; Theoretical plates > 2000.

Expert Insight: The

3.2 Chiral Purity (The Critical Step)

Objective: Detect the L-isomer (Boc-N-Me-L-His(Boc)-OH). D-amino acids are often contaminated with L-isomers due to imperfect enzymatic resolution or racemization during synthesis.

-

Column: Chiralpak AD-H or IA (Amylose-based).

-

Mobile Phase: Hexane : Isopropanol : TFA (80 : 20 : 0.1).

-

Mode: Isocratic.

-

Success Criteria: Baseline separation of D and L enantiomers. The D-isomer should be the major peak.

3.3 Quality Control Decision Matrix (Workflow)

The following diagram illustrates the logical flow for accepting or rejecting a batch of Boc-N-Me-D-His(Boc)-OH based on the specifications above.

Figure 1: Quality Control Decision Matrix for incoming raw material verification.

Part 4: Handling, Stability, and Synthesis Logic

4.1 Stability & Storage

-

Moisture Sensitivity: The Boc group, particularly on the imidazole ring (

), is sensitive to hydrolysis. Moisture ingress can lead to deprotection, yielding Boc-N-Me-D-His-OH (mono-protected), which has different solubility and reactivity profiles. -

Storage Protocol: Store at -20°C in a sealed container with desiccant. Allow the bottle to warm to room temperature before opening to prevent condensation.

4.2 The Role of

-Boc in Racemization Suppression

One of the primary reasons for using the di-Boc derivative (Boc-N-Me-D-His(Boc)-OH) rather than the mono-protected version is to suppress racemization .

During peptide coupling, the imidazole nitrogen (

Figure 2: Mechanism of racemization suppression via Nim-Boc protection.

4.3 Application in Peptide Synthesis

-

Usage: This reagent is typically used as the N-terminal residue in Solid Phase Peptide Synthesis (SPPS) or in solution-phase convergent synthesis.

-

Deprotection: Treatment with TFA (Trifluoroacetic acid) removes both the

-Boc and the -

Incompatibility: It cannot be used in the middle of a Boc-SPPS sequence because the side-chain protection would be lost during the repetitive TFA deprotection cycles. For mid-sequence insertion, a more stable side-chain group (e.g., DNP or Tosyl) is required.

References

-

Next Peptide . (n.d.). Boc-N-Me-D-His(Boc)-OH Product Specifications. Retrieved October 26, 2023, from [Link] (CAS Confirmation: 2044710-77-0).

-

PubChem . (2025). Boc-His(Boc)-OH Compound Summary. National Library of Medicine. Retrieved from [Link].

-

ResearchGate . (2012). Stability of N-BOC-group during RP-chromatography. Retrieved from [Link].

Sources

Methodological & Application

Application Note: Manual vs. Automated Coupling of Hindered N-Methyl Amino Acids

Executive Summary

The incorporation of N-methyl amino acids into peptide backbones is a critical strategy in drug discovery for improving metabolic stability, membrane permeability, and oral bioavailability.[1] However, the introduction of the methyl group on the amide nitrogen creates significant steric hindrance and eliminates a hydrogen bond donor, drastically reducing the kinetics of the subsequent acylation step.

This guide analyzes the operational and chemical distinctions between Manual and Automated coupling strategies. While automated microwave-assisted synthesis offers superior throughput and kinetic energy input, manual synthesis remains the "gold standard" for process optimization and the conservation of precious reagents.

The Steric Challenge: Mechanism & Causality

To troubleshoot N-methyl coupling, one must understand the physical barrier.[2] Unlike standard amino acids, N-methylated residues induce a local conformational constraint.

-

Nucleophilicity Reduction: The secondary amine of an N-methyl amino acid is more basic but sterically crowded. The methyl group acts as a shield, obstructing the approach of the incoming activated ester.

-

Cis/Trans Isomerism: N-methylation lowers the energy barrier for cis-peptide bond formation. The cis-conformer places the N-methyl group and the side chain in close proximity, further hindering the nucleophilic attack required for chain elongation.

-

Aggregation: The loss of the amide proton removes a hydrogen bond donor, altering the solvation properties of the growing chain and often leading to on-resin aggregation ("beta-sheet formation"), which collapses the resin matrix and halts synthesis.

Strategic Decision Matrix: Manual vs. Automated

The choice between manual and automated workflows should be dictated by the phase of development and the specific sequence difficulty.

Caption: Decision logic for selecting coupling strategy based on scale, reagent cost, and equipment availability.

Reagent Selection Guide

Standard reagents (HBTU/HOBt) are generally insufficient for N-methyl couplings.[2] The following hierarchy is recommended based on coupling efficiency:

| Reagent Class | Reagent | Efficiency | Recommended Use |

| Phosphonium | PyAOP | [2][3][4] ★★★★★ | Best for N-Me to N-Me. Highly reactive, expensive. |

| Uronium | HATU | [2][4] ★★★★☆ | Standard for Difficult Couplings. Gold standard for manual synthesis. |

| Uronium (Green) | COMU | [3][4] ★★★★☆ | Best for Microwave. Safer than HATU (non-explosive), high efficiency at high T. |

| Carbodiimide | DIC/Oxyma | ★★★☆☆ | Good for standard automated runs; prevents racemization better than bases. |

| Standard | HBTU/HCTU | [2][3] ★☆☆☆☆ | Avoid. Kinetics are too slow for hindered amines. |

Detailed Protocols

Protocol A: Manual Coupling (The "Double-Hit" Strategy)

Best for: Optimization, expensive non-natural amino acids, and sequences prone to aggregation.

Rationale: Manual synthesis allows for the Chloranil Test , the only reliable visual method to detect secondary amines. The "Double-Hit" strategy uses a chaotropic salt wash to disrupt aggregation between couplings.

Materials:

-

Resin-bound N-methyl peptide.[1]

-

Fmoc-Amino Acid (4 eq).

-

Activator: HATU (3.8 eq) or PyAOP (3.8 eq).

-

Base: HOAt (4 eq) - Critical additive for N-methyls.

-

Base: DIEA (Diisopropylethylamine) (8 eq).

-

Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

-

Fmoc Deprotection: Treat resin with 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).

-

The Chloranil Test (Validation Step):

-

Activation (Pre-mix): Dissolve Fmoc-AA, HATU, and HOAt in minimal DMF. Add DIEA. Let activate for 30-60 seconds (yellow color develops).

-

Coupling 1: Add mixture to resin. Agitate for 2 hours at Room Temp.

-

Wash: Drain and wash with DMF (3x).

-

The "Magic Wash" (Optional but Recommended): Wash resin with 0.1M LiCl in DMF to disrupt beta-sheet aggregation.

-

Coupling 2 (Re-hit): Repeat step 3 and 4 with fresh reagents for 1 hour .

-

Validation: Repeat Chloranil Test.

Protocol B: Automated Microwave Coupling

Best for: Production, long sequences, and high-throughput libraries.

Rationale: Microwave energy (dielectric heating) directly transfers energy to the dipole moments of the polar reagents, overcoming the activation energy barrier created by steric hindrance.

Parameters (CEM Liberty Blue / Biotage Initiator style):

| Parameter | Setting | Notes |

| Temperature | 75°C | 90°C can be used for non-Cys/His residues. |

| Time | 10 minutes | Standard coupling is 2-5 min; N-Me requires extension. |

| Power | Dynamic (30-50W) | Maintain constant temp; avoid overshoot. |

| Reagents | 0.5M COMU / Oxyma | COMU is more stable than HATU at high temps. |

| Base | 1M DIEA in NMP | NMP swells resin better than DMF at high temps. |

Step-by-Step Procedure:

-

Programming: Set the synthesizer for a "Double Couple" cycle specifically for the residue following the N-methyl amino acid.

-

Reagent Prep: Use Oxyma Pure instead of HOAt (safer for automation).

-

Cycle 1: Ramp to 75°C over 2 mins; hold 8 mins. Drain.

-

Cycle 2: Ramp to 75°C over 2 mins; hold 8 mins. Drain.

-

Capping (Mandatory): Automated capping with Acetic Anhydride/Pyridine is required after the double couple to terminate any unreacted N-methyl chains, preventing deletion sequences (n-1 impurities) which are impossible to purify later.

Visualization of the Coupling Workflow

The following diagram illustrates the critical checkpoints where manual and automated workflows diverge to handle the specific chemistry of N-methyls.

Caption: Workflow highlighting the critical monitoring and energy-input steps required for N-methyl coupling.

Troubleshooting & Quality Control

| Observation | Diagnosis | Corrective Action |

| Kaiser Test is Negative (Yellow) | False Negative | Do not trust Kaiser for N-Me. Use Chloranil or Isatin tests. |

| Low Yield / Deletion Sequence | Incomplete Coupling | Switch to PyAOP (Phosphonium salt) and increase temp to 50°C (Manual) or 75°C (Auto). |

| Racemization (D-isomer) | Overheating | Use Oxyma/DIC instead of HATU/Base. Lower MW temp to 50°C for Cys/His. |

| Diketopiperazine (DKP) Formation | Side Reaction | Occurs during deprotection of the 2nd residue after N-Me. Use Trityl-protected amino acids or short deprotection times. |

References

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[1][7]Link

-

BenchChem. (2025).[2][6][8][9] Manual vs. Automated Synthesis of Peptides: An Application and Protocol Guide.Link

-

Aapptec. (n.d.). Technical Support Information Bulletin 1189: Tests for Unprotected Proline (Chloranil Test).Link

-

National Institutes of Health (NIH). (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides.[10] PMC4037569. Link

Sources

- 1. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]

Best coupling reagents for sterically hindered Boc-amino acids

Application Note: Advanced Coupling Strategies for Sterically Hindered Boc-Amino Acids

Executive Summary

Coupling sterically hindered amino acids—such as

This guide details the "Next-Generation" coupling reagents—HATU , COMU , and TFFH —specifically optimized for Boc-chemistry workflows. We prioritize protocols that mitigate the slower kinetics of hindered nucleophiles while maintaining the integrity of the acid-labile Boc group.

Mechanistic Insight: The Steric Challenge

In hindered systems, the nucleophilic attack of the amine on the activated ester is retarded by steric clash. This delay allows competing pathways to dominate, primarily:

-

Oxazolone Formation: The activated amino acid cyclizes to form an oxazolone. While oxazolones can still couple, they are prone to racemization via enolization.

-

N-Acyl Urea Formation: In carbodiimide chemistries, the

-acylisourea rearranges to an unreactive -

Guanidinylation: With uronium/aminium reagents (HBTU/HATU), the excess reagent can react with the slow-reacting free amine, permanently capping it as a guanidine species.

The Solution: Use reagents that generate highly reactive active esters (OAt, Oxyma) or acid fluorides, which are small enough to bypass steric shields.

Diagram 1: Steric Bottleneck & Activation Pathways[1]

Caption: Kinetic competition in hindered couplings. Success depends on the rate of aminolysis (

Reagent Selection Matrix

| Reagent | Class | Best Application | Mechanism Benefit | Boc-Chem Compatibility |

| HATU | Aminium (Guanidinium) | General hindered couplings (Val, Ile). | Generates OAt ester; Pyridine nitrogen provides anchimeric assistance (7-membered ring transition). | High. Stable to base. Avoid excess to prevent guanidinylation. |

| COMU | Uronium (Oxyma-based) | "Green" synthesis; High efficiency.[1][2] | Generates Oxyma ester; Safer (non-explosive); Higher solubility in green solvents. | High. Excellent solubility allows high concentration kinetics. |

| TFFH | Fluoroformamidinium | Extreme hindrance (Aib-Aib, N-Me). | Generates Acid Fluoride ; Smallest leaving group (F-) minimizes steric bulk. | Excellent. Acid fluorides are highly stable to Boc-compatible bases. |

| PyAOP | Phosphonium | Avoids guanidinylation; Phosphonium salts do not cap amines. | High. Preferred over HATU for slow cyclizations. |

Detailed Protocols

Protocol A: The "Gold Standard" HATU/HOAt Method

Best for:

Reagents:

-

Boc-Amino Acid (1.0 equiv)

-

HATU (0.95 - 1.0 equiv) — Do not use excess.

-

HOAt (1.0 equiv) — Optional but recommended for max efficiency.

-

DIPEA (2.0 equiv)

-

Solvent: DMF or NMP (anhydrous).

Procedure:

-

Dissolve Boc-Amino Acid and HATU in minimal DMF (0.2 M concentration).

-

Add DIPEA.[1][5] The solution will turn yellow (activation).

-

Pre-activation: Stir for exactly 30-60 seconds . Note: Long pre-activation can lead to racemization.

-

Add the solution immediately to the resin-bound amine or free amine component.

-

React for 1–2 hours at Room Temperature (RT).

-

Double Coupling: For difficult sequences, drain and repeat with fresh reagents.

Why it works: The 7-azabenzotriazole (HOAt) group exerts a "neighboring group effect" via its pyridine nitrogen, accelerating the acylation rate by ~100x compared to HOBt.

Protocol B: The "Green & Efficient" COMU/Oxyma Method

Best for: Routine hindered couplings, microwave synthesis, and safety-conscious labs.

Reagents:

-

Boc-Amino Acid (1.0 equiv)

-

COMU (1.0 equiv)

-

Oxyma Pure (1.0 equiv) — Acts as a scavenger and additive.

-

DIPEA (2.0 equiv)

-

Solvent: DMF, 2-MeTHF, or EtOAc.[6]

Procedure:

-

Dissolve Boc-Amino Acid, COMU, and Oxyma Pure in solvent.

-

Add DIPEA (or TMP - 2,4,6-collidine for extremely acid-sensitive substrates).

-

Add immediately to the amine component.

-

React for 30–60 minutes.

-

Visual Check: The reaction mixture typically turns deep blue/red depending on the solvent, aiding visual monitoring.

Why it works: COMU releases Oxyma, which forms a highly reactive ester with lower epimerization risk than OBt esters. It eliminates the risk of explosion associated with benzotriazoles.[2][7]

Protocol C: The "Heavy Artillery" TFFH (Acid Fluoride) Method

Best for: Aib-Aib coupling, N-Methyl-to-N-Methyl coupling, and "impossible" sequences.

Reagents:

-

Boc-Amino Acid (1.0 equiv)

-

TFFH (1.0 equiv)

-

DIPEA (2.0 equiv)

-

Solvent: DCM or DMF (DCM often yields better acid fluoride conversion).

Procedure:

-

Activation (In Situ): Dissolve Boc-Amino Acid and TFFH in anhydrous DCM (or DMF).

-

Stir for 15–30 minutes to ensure full conversion to the Acid Fluoride (Boc-AA-F). Note: Acid fluorides are stable; unlike active esters, longer activation is safe.

-

Add the mixture to the hindered amine component.

-

React for 2–12 hours (kinetics are slower but steady).

-

Optional: Heating to 50°C (if resin allows) significantly improves yield for Aib-Aib couplings.

Why it works: The fluoride leaving group is physically small (atomic radius ~147 pm), allowing the activated carbonyl to penetrate the steric shield of the incoming nucleophile where bulky OBt/OAt groups cannot.

Decision Tree for Reagent Selection

Caption: Strategic selection workflow. TFFH is the "break-glass" option for extreme hindrance, while COMU/HATU serve as efficient workhorses.

Troubleshooting & Optimization

-

Guanidinylation (The "Dead End"):

-

Racemization (The "Silent Killer"):

-

Solubility Issues:

-

Fix: For Boc-amino acids that are poorly soluble, COMU is superior due to its morpholine ring. Alternatively, use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1).

-

References

-

Carpino, L. A., & El-Faham, A. (1995).[9] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[1][6][9] Journal of the American Chemical Society. Link

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

-

El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[3] Chemistry – A European Journal. Link

-

Coste, J., et al. (1990).[11] PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters. Link

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1][2] Chemistry – A European Journal. Link

Sources

- 1. bachem.com [bachem.com]

- 2. digital.csic.es [digital.csic.es]

- 3. peptide.com [peptide.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]

- 12. people.uniurb.it [people.uniurb.it]

Introduction: The Significance of N-Methylated D-Histidine in Peptide Therapeutics

An Application Note on the Strategic Incorporation of Boc-N-Me-D-His(Boc)-OH in Solid-Phase Peptide Synthesis: A Comparative Analysis of N-Terminal vs. Internal Positioning

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful toolkit to enhance therapeutic properties. Among these, N-methylated amino acids are of particular interest as they can significantly improve metabolic stability, proteolytic resistance, and oral bioavailability.[1][2] The N-methyl group on the amide backbone introduces a conformational constraint and removes the hydrogen bond donor capability, which can modulate the peptide's secondary structure and binding affinity to its target.

Specifically, the introduction of D-histidine residues can influence the charge state and chelating properties of a peptide, while the D-configuration itself provides resistance to enzymatic degradation. The compound at the center of this guide, Boc-N-Me-D-His(Boc)-OH, combines these advantageous features: N-methylation for enhanced stability and bioavailability, a D-amino acid for enzymatic resistance, and a histidine side chain for functional activity.

However, the unique structural features of Boc-N-Me-D-His(Boc)-OH present distinct challenges during solid-phase peptide synthesis (SPPS). The N-methyl group introduces significant steric hindrance, which can drastically slow down coupling reactions.[3][4] Furthermore, the histidine residue is notoriously prone to racemization during the activation step of the coupling process.[5][6][7] This guide provides a detailed analysis and robust protocols for the successful incorporation of this valuable building block, with a special focus on the strategic differences between placing it at an internal position versus the N-terminus of a peptide chain.

Core Challenge: Steric Hindrance and Racemization

The primary obstacle in coupling N-methylated amino acids is the steric bulk around the secondary amine, which is a much poorer nucleophile than the primary amine of a standard amino acid. This steric hindrance can lead to incomplete couplings, resulting in deletion sequences that are difficult to separate from the target peptide. Consequently, more forceful coupling conditions, including highly reactive activating agents and extended reaction times, are often necessary.[3]

Simultaneously, the imidazole ring of histidine can catalyze the racemization of the activated amino acid by abstracting the alpha-proton.[6][7] While the Boc protection on the imidazole nitrogen of Boc-N-Me-D-His(Boc)-OH mitigates this risk by withdrawing electron density from the ring, the choice of coupling reagent and conditions remains critical to preserve stereochemical integrity.[8]

Part 1: Internal Incorporation of Boc-N-Me-D-His(Boc)-OH

When incorporating Boc-N-Me-D-His(Boc)-OH at an internal position, the key challenge is coupling it onto a resin-bound peptide chain that possesses a free N-terminal primary amine. While the nucleophile is not sterically hindered in this case, the incoming activated N-methylated amino acid is.

Workflow for Internal Incorporation

Caption: Workflow for internal incorporation of Boc-N-Me-D-His(Boc)-OH.

Protocol for Internal Incorporation

This protocol assumes a standard Boc-SPPS workflow on a 0.1 mmol scale.

-

Resin Preparation: Start with the peptide-resin that has a deprotected N-terminal amine, ready for the next coupling cycle.

-

Amino Acid Activation:

-

In a separate vessel, dissolve 4 equivalents (0.4 mmol) of Boc-N-Me-D-His(Boc)-OH and 3.9 equivalents (0.39 mmol) of an activating agent (e.g., HATU) in N,N-Dimethylformamide (DMF).

-

Add 8 equivalents (0.8 mmol) of a non-nucleophilic base, such as Diisopropylethylamine (DIEA), to the activation mixture.

-

Allow the activation to proceed for 5-10 minutes at room temperature. The use of HATU is recommended for its effectiveness with sterically hindered amino acids.[1]

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the reaction vessel containing the resin.

-

Agitate the mixture for an extended period, typically 2-4 hours. Due to the steric hindrance of the N-methyl group, a longer coupling time is crucial for driving the reaction to completion.

-

-

Monitoring the Coupling:

-

Perform a qualitative test to check for the presence of free primary amines (e.g., the Kaiser test). A negative result (yellow beads) indicates a complete reaction.

-

If the test is positive, a second coupling (recoupling) is recommended. Repeat steps 2 and 3.

-

-

Washing: After a complete coupling, wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents.

-

Capping (Optional but Recommended): To block any unreacted primary amines, perform a capping step with acetic anhydride and a base like DIEA in DMF.

-

Deprotection: Proceed with the standard Boc deprotection step (e.g., using Trifluoroacetic acid (TFA) in DCM) to expose the N-methyl amine for the next coupling.

Part 2: N-Terminal Incorporation of Boc-N-Me-D-His(Boc)-OH

Incorporating Boc-N-Me-D-His(Boc)-OH at the N-terminus presents a different challenge: coupling a sterically hindered amino acid onto a sterically hindered N-methylated amine of the preceding residue (if that residue is also N-methylated), or simply capping the peptide chain. In the context of this guide, we will focus on its addition as the final amino acid. The challenge here is coupling the incoming Boc-N-Me-D-His(Boc)-OH to the secondary amine of the previously incorporated N-methylated residue.

Workflow for N-Terminal Incorporation

Caption: Workflow for N-terminal incorporation of Boc-N-Me-D-His(Boc)-OH.

Protocol for N-Terminal Incorporation

This protocol is for the final coupling step in the peptide synthesis.

-

Resin Preparation: Start with the peptide-resin where the penultimate amino acid's N-terminal protecting group has been removed, exposing the amine for the final coupling.

-

Amino Acid Activation:

-

Due to the increased steric hindrance of coupling onto a secondary amine, a more potent coupling reagent may be required. Bromo-tris-pyrrolidino phosphonium hexafluorophosphate (PyBroP) is an excellent choice for such challenging couplings.[1][9]

-

Dissolve 3 equivalents (0.3 mmol) of Boc-N-Me-D-His(Boc)-OH in a mixture of DCM and DMF. Add this to the resin.

-

Add 3 equivalents (0.3 mmol) of PyBroP and cool the reaction vessel to 0°C.

-

Add 9 equivalents (0.9 mmol) of DIEA and allow the reaction to proceed for 1 minute at 0°C, followed by 2-4 hours at room temperature.

-

-

Monitoring the Coupling:

-

Monitoring the disappearance of the secondary amine is more challenging than for primary amines. The bromophenol blue test is a suitable alternative to the Kaiser test for secondary amines.[1] A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete coupling.

-

If the coupling is incomplete, a recoupling is necessary.

-

-

Washing: After a successful coupling, wash the resin thoroughly with DMF and DCM.

-

Final Steps: The peptide is now fully assembled. Proceed to the final cleavage from the resin and simultaneous removal of the Boc and other acid-labile side-chain protecting groups. This is typically done with a strong acid cocktail, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), containing scavengers to prevent side reactions.[10]

Comparative Summary and Key Considerations

| Parameter | Internal Incorporation | N-Terminal Incorporation | Rationale |

| Primary Challenge | Coupling a sterically hindered activated amino acid to a primary amine. | Coupling a sterically hindered activated amino acid to a secondary amine (if the previous residue is N-methylated). | The nucleophilicity of the resin-bound amine is the key difference. |

| Recommended Coupling Reagent | HATU/DIEA | PyBroP/DIEA | PyBroP is generally more effective for highly hindered couplings, such as N-methyl to N-methyl linkages.[1][9] |

| Reaction Time | 2-4 hours | 2-4 hours (potentially longer) | Both require extended times, but N-terminal coupling to another N-methylated residue is often the slowest step. |

| Monitoring Method | Kaiser Test (for primary amines) | Bromophenol Blue Test (for secondary amines) | Different qualitative tests are needed for primary vs. secondary amines.[1] |

| Potential Side Reactions | Incomplete coupling leading to deletion sequences. Racemization of the D-His residue. | Severe incomplete coupling. Racemization of the D-His residue. | The risk of incomplete coupling is higher at the N-terminus due to accumulated steric hindrance. |

Conclusion

The successful incorporation of Boc-N-Me-D-His(Boc)-OH is a challenging yet achievable goal in SPPS. A clear understanding of the distinct challenges posed by its position within the peptide sequence is paramount. For internal incorporation, the focus is on overcoming the steric hindrance of the incoming amino acid with robust activation using reagents like HATU. For N-terminal incorporation, especially when coupling to another N-methylated residue, the challenge is amplified, often necessitating the use of more potent reagents like PyBroP. In both scenarios, extended coupling times and careful monitoring are essential to ensure high-purity synthesis and preserve the stereochemical integrity of the D-histidine residue. By employing the strategic approaches and detailed protocols outlined in this guide, researchers can effectively leverage the beneficial properties of N-methylated D-histidine to advance the development of novel peptide therapeutics.

References

-

Benchchem. Boc-His(Boc)-OH physical and chemical properties for synthesis. 11

-

ACS Publications. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. 5

-

Advanced ChemTech. Boc-N-Me-His(Boc)-OH. 12

-

CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. 6

-

BOC Sciences. BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis.

-

aapptec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. 1

-

MedchemExpress.com. Boc-His(Boc)-OH (N,N'-Di-tert-butoxycarbonyl-L-histidine). 14

-

Benchchem. Application Notes and Protocols for Coupling Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis. 7

-

The Importance of Boc-D-His(Tos)-OH in Modern Peptide Synthesis. 15

-

PNAS. Proximity-driven acceleration of challenging solid-phase peptide couplings. 3

-

ACS Publications. Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. 2

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). 16

-

ACS Publications. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. 17

-

YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. 18

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 19

-

ChemPep. Boc Solid Phase Peptide Synthesis. 10

-

AWS. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. 8

-

Reddit. (2023). SPPS for N Methylated Peptides. 20

-

NIH PubChem. Boc-His(Boc)-OH. 21

-

ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. 22

-

CDN. N-Terminus Acetylation Protocol. 23

-

NIH. Hydrolysis of Methionine- and Histidine-Containing Peptides Promoted by Dinuclear Platinum(II) Complexes with Benzodiazines as Bridging Ligands. 24

-

ResearchGate. (2025). Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. 25

-

CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. 4

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. 26

-

Methods and protocols of modern solid phase peptide synthesis. (2014). 27

-

ResearchGate. (2018). Coupling step during synthesis of peptides containing Histidine residue?. 28

-

AAPPTEC. Peptide Synthesis - FAQ. 9

Sources

- 1. peptide.com [peptide.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pnas.org [pnas.org]

- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 9. peptide.com [peptide.com]

- 10. chempep.com [chempep.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. advancedchemtech.com [advancedchemtech.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. nbinno.com [nbinno.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. youtube.com [youtube.com]

- 19. bachem.com [bachem.com]

- 20. reddit.com [reddit.com]

- 21. Boc-His(Boc)-OH | C16H25N3O6 | CID 7023100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 24. Hydrolysis of Methionine- and Histidine-Containing Peptides Promoted by Dinuclear Platinum(II) Complexes with Benzodiazines as Bridging Ligands: Influence of Ligand Structure on the Catalytic Ability of Platinum(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. peptide.com [peptide.com]

- 27. chemistry.du.ac.in [chemistry.du.ac.in]

- 28. researchgate.net [researchgate.net]

Application Note: Advanced Handling of Hygroscopic Boc-Protected Histidine Derivatives

Abstract & Scope

This guide addresses the critical instability of Boc-His(X)-OH derivatives caused by their inherent hygroscopicity. Histidine is unique among amino acids due to the imidazole ring, which acts as an internal base, catalyzing both racemization and hydrolysis when moisture is present. This document provides validated protocols for the storage, drying, and handling of Boc-His(DNP)-OH , Boc-His(Tos)-OH , and Boc-His(Bom)-OH to ensure high-fidelity Solid Phase Peptide Synthesis (SPPS).

The Science of Instability: Why Moisture Matters

Unlike aliphatic amino acids (e.g., Boc-Ala-OH), Boc-Histidine derivatives are chemically dynamic solids. The imidazole side chain creates two specific failure modes when exposed to atmospheric moisture:

A. Moisture-Induced Racemization (The Azlactone Pathway)

The imidazole nitrogen (specifically the

-

Consequence: Accumulation of diastereomeric impurities (D-His peptides) that are often inseparable by standard RP-HPLC.

B. Premature Hydrolysis (Specific to Tosyl Protection)

Boc-His(Tos)-OH is particularly sensitive. The tosyl group (sulfonamide bond) is electron-withdrawing, making the imidazole ring less basic but the derivative more prone to hydrolysis if wet.

-

Consequence: Loss of the protecting group before synthesis, leading to side-chain branching.

C. Visualizing the Failure Mode

The following diagram illustrates the mechanistic impact of moisture on Boc-His coupling integrity.

Figure 1: The cascade of chemical failures initiated by moisture absorption during the handling of Boc-Histidine.

Comparative Stability of Boc-His Derivatives

Different side-chain protecting groups exhibit varying degrees of hygroscopicity and stability.

| Derivative | Protecting Group | Hygroscopicity | Stability Risks | Handling Priority |

| Boc-His(DNP)-OH | Dinitrophenyl | High | Light Sensitive; Stable to TFA. | Store in amber vials; Desiccate. |

| Boc-His(Tos)-OH | Tosyl | Moderate | Unstable in wet DMF; Tosyl hydrolysis. | Critical: Use anhydrous solvents only. |

| Boc-His(Bom)-OH | Benzyloxymethyl | Low | Formaldehyde release (rare); Very stable. | Standard cold storage. |

| Boc-His(Trt)-OH | Trityl | Moderate | Steric hindrance; Trt is acid labile. | Keep cool; Avoid acidic vapors. |

Protocol A: The "Equilibration" Storage Workflow

Objective: Prevent condensation on cold reagents. Principle: Opening a bottle stored at -20°C in a room at 25°C/60% RH causes immediate condensation of water vapor onto the powder.

Step-by-Step Methodology:

-

Retrieval: Remove the Boc-His container from the freezer (-20°C).

-

Desiccation: Place the sealed container immediately into a desiccator containing silica gel or Drierite™.

-

Warming: Allow the container to warm to ambient temperature (minimum 3 hours for 25g bottles; overnight for >100g bottles).

-

Verification: Wipe the exterior of the bottle. If condensation is visible or the bottle feels cold, do not open .

-

Opening: Open only inside a glove box or a low-humidity weighing station.

Protocol B: Deep Drying with Phosphorus Pentoxide ( )

For critical GMP synthesis or when using older batches of Boc-His(Tos)-OH , standard vacuum drying is insufficient.

Safety Warning:

Equipment:

-

Vacuum Desiccator (Glass) or Drying Pistol (Abderhalden).

-

High-vacuum pump (< 1 mbar).

-

Phosphorus Pentoxide (

). -

Fine mesh tray or open glass vial.

Protocol:

-